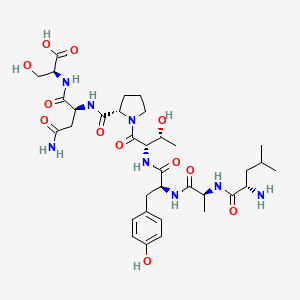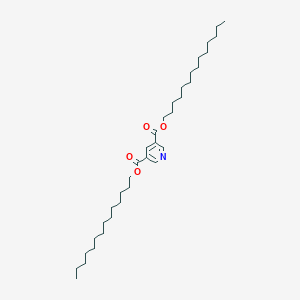![molecular formula C20H17NOS B15167476 Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- CAS No. 646067-18-7](/img/structure/B15167476.png)
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- is an organic compound with the molecular formula C20H17NOS It is a derivative of benzenamine, where the amino group is substituted with a 4-methoxy group and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- typically involves the reaction of 4-methoxybenzenamine with 2-(phenylthio)benzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-methoxybenzenamine+2-(phenylthio)benzaldehyde→Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]-
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylthio groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure with a methyl group instead of the phenylthio group.
Benzenamine, N-methyl-N-phenyl-: Contains a methyl and phenyl group attached to the nitrogen atom.
Benzenamine, 4-methoxy-2-methyl-: Contains an additional methyl group on the benzene ring.
Uniqueness
Benzenamine, 4-methoxy-N-[[2-(phenylthio)phenyl]methylene]- is unique due to the presence of both the methoxy and phenylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
646067-18-7 |
|---|---|
Formule moléculaire |
C20H17NOS |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-1-(2-phenylsulfanylphenyl)methanimine |
InChI |
InChI=1S/C20H17NOS/c1-22-18-13-11-17(12-14-18)21-15-16-7-5-6-10-20(16)23-19-8-3-2-4-9-19/h2-15H,1H3 |
Clé InChI |
MDZMUYIFIPBGRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



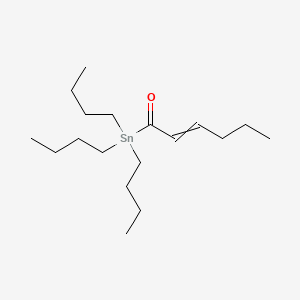

![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

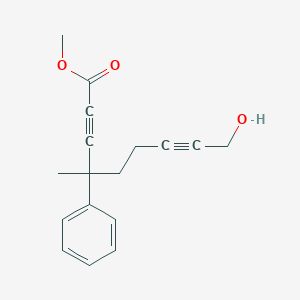
![Methyl 4-{[6-(benzyloxy)hex-1-YN-1-YL]sulfanyl}benzoate](/img/structure/B15167432.png)
![Phosphonic acid, [[4-hydroxy-3-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15167438.png)
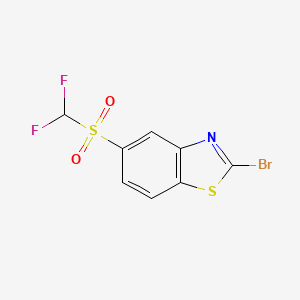
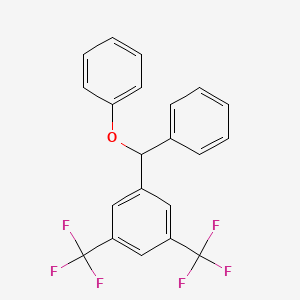
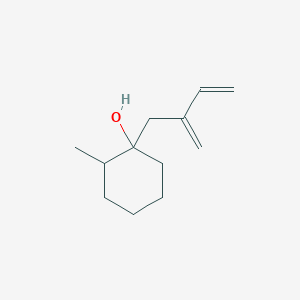
![(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]](/img/structure/B15167471.png)
